molecular formula C17H17N5O3S B299800 4-{[4'-(1H-tetrazol-1-yl)biphenyl-4-yl]sulfonyl}morpholine

4-{[4'-(1H-tetrazol-1-yl)biphenyl-4-yl]sulfonyl}morpholine

Cat. No. B299800
M. Wt: 371.4 g/mol
InChI Key: BDFIAZPKEYABID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4'-(1H-tetrazol-1-yl)biphenyl-4-yl]sulfonyl}morpholine, commonly known as TMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS is a tetrazole-based compound that has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Mechanism of Action

TMS acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This leads to the accumulation of phosphorylated proteins, which can result in altered cellular signaling pathways and downstream effects on cellular processes.
Biochemical and Physiological Effects:
TMS has been shown to have significant effects on cellular processes, including cell proliferation, migration, and differentiation. It has also been shown to modulate immune responses and regulate glucose homeostasis. These effects are thought to be mediated through the inhibition of PTPs and the resulting alterations in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of using TMS in lab experiments is its selectivity for PTPs, which allows for the specific targeting of these enzymes without affecting other cellular processes. However, TMS can also have off-target effects on other enzymes, which can complicate interpretation of results. Additionally, TMS has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on TMS. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of TMS. Another area of interest is the use of TMS in combination with other therapies for the treatment of diseases such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the effects of TMS on cellular processes and to identify potential off-target effects.

Synthesis Methods

TMS can be synthesized through a multi-step process involving the reaction of 4-bromo-4'-nitrobiphenyl with sodium azide, followed by reduction of the nitro group to an amine, and then reaction with morpholine and sulfonyl chloride. The final product is purified through column chromatography and recrystallization to obtain pure TMS.

Scientific Research Applications

TMS has been widely used in scientific research due to its ability to act as a potent and selective inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. TMS has been shown to selectively inhibit PTPs, making it a promising tool for studying the role of PTPs in disease and for developing new therapies.

properties

Product Name

4-{[4'-(1H-tetrazol-1-yl)biphenyl-4-yl]sulfonyl}morpholine

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[4-[4-(tetrazol-1-yl)phenyl]phenyl]sulfonylmorpholine

InChI

InChI=1S/C17H17N5O3S/c23-26(24,21-9-11-25-12-10-21)17-7-3-15(4-8-17)14-1-5-16(6-2-14)22-13-18-19-20-22/h1-8,13H,9-12H2

InChI Key

BDFIAZPKEYABID-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=NN=N4

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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